2-[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]-N-(2,3,4-trifluorophenyl)acetamide
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Overview
Description
2-[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]-N-(2,3,4-trifluorophenyl)acetamide is a synthetic compound that belongs to the class of oxazole derivatives. This compound is characterized by the presence of an oxazole ring, a methoxyphenyl group, and a trifluorophenyl group.
Preparation Methods
The synthesis of 2-[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]-N-(2,3,4-trifluorophenyl)acetamide typically involves the reaction of 4-methoxybenzaldehyde with hydroxylamine hydrochloride to form the corresponding oxime. This oxime is then cyclized to form the oxazole ring. The final step involves the acylation of the oxazole derivative with 2,3,4-trifluoroaniline to yield the target compound.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
2-[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]-N-(2,3,4-trifluorophenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group under specific conditions.
Reduction: The oxazole ring can be reduced to form the corresponding oxazoline derivative.
Substitution: The trifluorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]-N-(2,3,4-trifluorophenyl)acetamide involves its interaction with specific molecular targets and pathways. The oxazole ring is known to interact with various enzymes and receptors, modulating their activity. The trifluorophenyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively . This compound may inhibit specific enzymes involved in inflammatory pathways, leading to its potential anti-inflammatory effects .
Comparison with Similar Compounds
Similar compounds to 2-[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]-N-(2,3,4-trifluorophenyl)acetamide include other oxazole derivatives such as:
- 2-(4-hydroxy-4,5,5-trimethyl-2-oxo-1,3-oxazolidin-3-yl)-N-(4-methylphenyl)acetamide
- 3-(2-(4-methoxybenzylideneamino)oxazol-4-ylamino)-2H-chromen-2-one
These compounds share similar structural features but differ in their substituents and biological activities. The presence of the trifluorophenyl group in this compound makes it unique, as it enhances the compound’s stability and lipophilicity, potentially leading to improved biological activity .
Properties
IUPAC Name |
2-[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]-N-(2,3,4-trifluorophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13F3N2O3/c1-25-12-4-2-10(3-5-12)15-8-11(23-26-15)9-16(24)22-14-7-6-13(19)17(20)18(14)21/h2-8H,9H2,1H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNVQCIPFHKSICO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=NO2)CC(=O)NC3=C(C(=C(C=C3)F)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13F3N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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